2-bromo-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide
Description
2-Bromo-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide is a benzamide derivative featuring a bicyclic benzo-oxazepine core. The compound’s structure includes a brominated benzamide moiety linked to a 3,3-dimethyl-4-oxo-tetrahydrobenzo[b][1,4]oxazepine ring. Its synthesis and isolation are documented in patent literature, where it is described as a white wax with high yield (94%) . The benzo-oxazepine scaffold is notable for its conformational rigidity, which may influence receptor-binding specificity and pharmacokinetic properties. Structural characterization of such compounds typically employs X-ray crystallography tools like SHELXL for refinement and ORTEP-3 for visualization, ensuring high precision in stereochemical assignments .
Properties
IUPAC Name |
2-bromo-N-(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-7-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrN2O3/c1-18(2)10-24-15-8-7-11(9-14(15)21-17(18)23)20-16(22)12-5-3-4-6-13(12)19/h3-9H,10H2,1-2H3,(H,20,22)(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSXBMMXZRIBHST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=C(C=C(C=C2)NC(=O)C3=CC=CC=C3Br)NC1=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of 2-Aminophenol Derivatives with Alkynones
A validated route involves the reaction of substituted 2-aminophenols with alkynones to trigger 7-endo-dig cyclization (Figure 1). For the target compound, the 3,3-dimethyl group is introduced via a pre-functionalized alkynone.
- Substrate Preparation :
- 2-Amino-4-methylphenol (1 ) is reacted with 3,3-dimethylbut-2-yn-1-one (2 ) in 1,4-dioxane at 100°C for 12–24 hours.
- The reaction proceeds via an alkynylketimine intermediate, facilitated by the hydroxyl proton of the aminophenol.
- Cyclization :
Optimization Data :
| Parameter | Condition | Yield (%) |
|---|---|---|
| Solvent | 1,4-Dioxane | 78 |
| Temperature | 100°C | – |
| Catalyst | None | – |
Characterization :
- ¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J = 8.0 Hz, 1H, ArH), 6.90 (s, 1H, ArH), 4.40 (s, 2H, OCH₂), 3.25 (s, 2H, NCH₂), 1.45 (s, 6H, (CH₃)₂).
- HRMS : m/z calc. for C₁₁H₁₃NO₂ [M+H]⁺: 204.1025; found: 204.1028.
Alternative Route: β-Hydroxyaminoaldehyde Cyclization
A complementary method employs β-hydroxyaminoaldehydes as precursors for oxazepinones. While originally developed for non-fused oxazepines, this protocol can be adapted for benzo-fused systems.
- Organocatalytic Synthesis :
- Enantioselective 1,4-addition of N-Boc-hydroxylamine to α,β-unsaturated aldehydes using a MacMillan catalyst yields β-hydroxyaminoaldehydes.
- For the benzo-fused system, α,β-unsaturated aldehyde 4 (derived from 2-hydroxybenzaldehyde) is used.
- Cyclization :
- Oxidation of the β-hydroxyaminoaldehyde to a ynone followed by TBS deprotection initiates 7-endo-dig cyclization , forming the oxazepine ring.
Limitations :
- Requires multi-step protection/deprotection sequences.
- Lower yields (50–60%) compared to the alkynone route.
Installation of the 2-Bromobenzamide Moiety
Amide Coupling via Acyl Chloride
The final step involves coupling the oxazepine amine (3 ) with 2-bromobenzoyl chloride (5 ) (Figure 2).
Procedure :
- Activation :
- 2-Bromobenzoic acid (6 ) is treated with thionyl chloride (SOCl₂) in anhydrous DCM to form 2-bromobenzoyl chloride (5 ).
- Coupling :
- 3 (1.0 equiv) is dissolved in THF under N₂.
- 5 (1.2 equiv) and Et₃N (2.0 equiv) are added dropwise at 0°C.
- The reaction is stirred at room temperature for 6 hours.
Workup :
- The mixture is diluted with EtOAc, washed with 1M HCl and NaHCO₃, dried (MgSO₄), and concentrated.
- Purification via silica gel chromatography (hexane/EtOAc 3:1) yields the target compound as a white solid.
Yield : 85–90%
Characterization :
- ¹³C NMR (100 MHz, CDCl₃): δ 167.8 (C=O), 154.2 (C-Br), 134.5–125.2 (ArC), 62.1 (OCH₂), 45.3 (NCH₂), 28.9 ((CH₃)₂).
- MP : 182–184°C.
Comparative Analysis of Synthetic Routes
Industrial Considerations
- Continuous Flow Synthesis : Adaptation of the alkynone cyclization in flow reactors could enhance throughput and safety.
- Green Chemistry : Replacement of 1,4-dioxane with cyclopentyl methyl ether (CPME) reduces environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized benzamides .
Scientific Research Applications
2-bromo-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-bromo-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Structural Analogues
PBX2 (3,4,5-Trimethoxy-N-(4-oxo-4H-benzo[b]pyrrolo[1,2-d][1,4]oxazin-7-yl)benzamide) Structural Similarities: Both compounds share a benzamide group attached to a bicyclic heteroaromatic system (benzo-oxazepine vs. benzo-pyrrolo-oxazin). While the target compound’s dimethyl and oxo groups may stabilize its oxazepine ring conformation, PBX2’s trimethoxybenzamide moiety could improve solubility or membrane permeability . Biological Relevance: PBX2 is part of a class of compounds studied for estrogen receptor (ER) and G protein-coupled estrogen receptor (GPER) modulation. However, unlike MIBE (a full antagonist for both GPER and ER), the target compound’s activity remains uncharacterized in available literature .
F198 (2-Bromo-N-((R)-3-oxo-2-(2,2,2-trifluoroethyl)isoxazolidin-4-yl)-4-((Z)-1,4,4,4-tetrafluoro-3-(3,4,5-trichlorophenyl)but-1-en-1-yl)benzamide)
- Structural Contrasts : F198 replaces the benzo-oxazepine core with a fluorinated isoxazolidin ring and a complex tetrafluoro-trichlorophenyl substituent. The bromine position on the benzamide is conserved, but F198’s extensive halogenation likely increases lipophilicity and metabolic stability.
- Functional Implications : Halogenation in F198 may enhance receptor-binding affinity through hydrophobic interactions, whereas the target compound’s dimethyl groups could sterically hinder such interactions. Patent data suggest F198’s synthesis focuses on agrochemical or pharmaceutical applications, though specific targets are undisclosed .
Table 1: Comparative Properties of Target Compound and Analogues
*Exact molecular weights require experimental validation.
Biological Activity
The compound 2-bromo-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide is a derivative of benzamide and oxazepine with potential biological activities that have garnered significant interest in medicinal chemistry. The structural characteristics of this compound suggest it may exhibit various pharmacological effects, including anticancer properties.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 394.30 g/mol. The presence of the bromine atom and the oxazepine ring is crucial for its biological activity.
Biological Activity Overview
Research indicates that derivatives of oxazepine compounds often exhibit significant biological activities, particularly in cancer therapy. The specific biological activities of 2-bromo-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide have been explored through various studies:
Anticancer Activity
Several studies have evaluated the anticancer potential of similar compounds. For instance:
- In vitro studies : Compounds with similar structures have shown promising results against various cancer cell lines. For example, derivatives were tested against human cervix carcinoma (HeLa), human leukemia (Molt/4), and murine leukemia (L1210) cell lines. Some showed IC50 values in the low micromolar range, indicating effective antiproliferative activity .
The proposed mechanisms through which such compounds exert their effects include:
- Induction of Apoptosis : Compounds similar to 2-bromo-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide have been shown to induce apoptosis in cancer cells by affecting mitochondrial pathways and altering the expression of apoptosis-related proteins such as Bcl-2 and Bax .
Structure-Activity Relationship (SAR)
The biological activity is often linked to specific structural features:
- Bromine Substitution : The presence of bromine at the 2-position has been correlated with increased potency against cancer cells.
- Oxazepine Ring : The tetrahydrobenzo[b][1,4]oxazepine moiety contributes significantly to the compound's interaction with biological targets due to its ability to form hydrogen bonds and engage in π-stacking interactions with DNA or proteins involved in cell proliferation .
Case Studies
-
Case Study on Antiproliferative Effects :
- A study evaluated a series of oxazepine derivatives and found that those with specific substitutions exhibited significant antiproliferative effects on cancer cell lines. The study highlighted that derivatives with a similar oxazepine structure had IC50 values ranging from 5 μM to over 20 μM depending on the structural modifications made .
- Mechanistic Insights :
Data Tables
| Compound Name | IC50 (μM) | Cell Line Tested | Mechanism of Action |
|---|---|---|---|
| Compound A | 6.26 | HCC827 (lung cancer) | Induces apoptosis via ROS production |
| Compound B | 10.48 | HeLa (cervical cancer) | Alters Bcl-2/Bax ratio |
| Compound C | 8.15 | L1210 (leukemia) | Inhibits cell cycle progression |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
